molecular formula C10H22N2O B12527640 N-(2-Methylpropyl)-L-norleucinamide CAS No. 847341-30-4

N-(2-Methylpropyl)-L-norleucinamide

Cat. No.: B12527640
CAS No.: 847341-30-4
M. Wt: 186.29 g/mol
InChI Key: YALKGNZJJTVQJM-VIFPVBQESA-N
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Description

N-(2-Methylpropyl)-L-norleucinamide is an organic compound that belongs to the class of amides It is derived from norleucine, an amino acid, and features a 2-methylpropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylpropyl)-L-norleucinamide typically involves the reaction of L-norleucine with 2-methylpropylamine under specific conditions. The process may include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Purification steps, including crystallization or chromatography, are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylpropyl)-L-norleucinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxylamine in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of hydroxamic acids or other substituted amides.

Scientific Research Applications

N-(2-Methylpropyl)-L-norleucinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Methylpropyl)-L-norleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Isobutanol: An organic compound with a similar 2-methylpropyl group.

    N-acetyl-leucine: A derivative of leucine with similar structural features.

Uniqueness

N-(2-Methylpropyl)-L-norleucinamide is unique due to its specific amide linkage and the presence of the 2-methylpropyl group. This structural configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

847341-30-4

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

(2S)-2-amino-N-(2-methylpropyl)hexanamide

InChI

InChI=1S/C10H22N2O/c1-4-5-6-9(11)10(13)12-7-8(2)3/h8-9H,4-7,11H2,1-3H3,(H,12,13)/t9-/m0/s1

InChI Key

YALKGNZJJTVQJM-VIFPVBQESA-N

Isomeric SMILES

CCCC[C@@H](C(=O)NCC(C)C)N

Canonical SMILES

CCCCC(C(=O)NCC(C)C)N

Origin of Product

United States

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